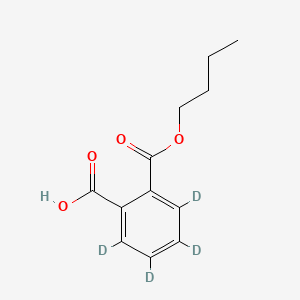

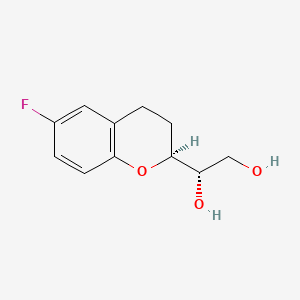

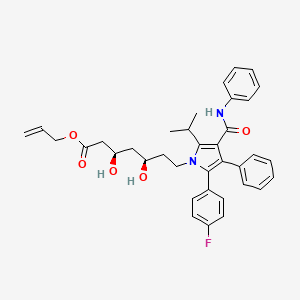

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, also known as (1S,2S)-6-fluoro-2-(1',2'-dihydroxyethyl)chromane, is a fluorochromane molecule that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. This molecule has been of great interest in the fields of chemistry, biochemistry, and pharmacology due to its unique structure and potential for various applications.

Scientific Research Applications

Synthesis and Anti-Bacterial Activity

- Synthesis and Anti-Bacterial Activity : A study reported the synthesis of novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles, which exhibited promising anti-bacterial activity against Salmonella typhimurium. These compounds were synthesized through the condensation of o-phenylenediamine with 6-fluoro-3,4-dihydro-2H-chroman-2-carboxylic acid, followed by reactions with various electrophiles (Kumar et al., 2006).

Synthesis, Characterization, and Antimicrobial Activities

- Synthesis, Characterization, and Antimicrobial Activities : Another research focused on the synthesis and characterization of compounds containing the 6-fluorochromone structure. These compounds demonstrated antimicrobial activities, highlighting the potential use of 6-fluorochromane derivatives in developing new antimicrobial agents (Joshi et al., 2005).

Photochromic Organoboron-based Dithienylcyclopentene

- Photochromic Applications : Research on photochromic molecules, including 1,2-dithienylcyclopentenes (DTEs), has shown interest for their application in optoelectronic technologies like optical data storage and molecular machines. This study involved the modulation of the spectral property of DTEs using fluoride anions, which can be an avenue for exploring the applications of fluorinated compounds such as 6-fluorochromane in advanced materials and technology (Zhou et al., 2007).

Synthesis and Resolution Research

- Chiral Synthesis : Research on the synthesis of 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid from p-fluorophenol, leading to the formation of their salts with optically active compounds, demonstrates the importance of 6-fluorochromane derivatives in chiral synthesis, potentially useful in asymmetric synthesis and pharmaceutical applications (Yang et al., 2005).

Antimicrobial Activity of Urea/Thiourea Derivatives

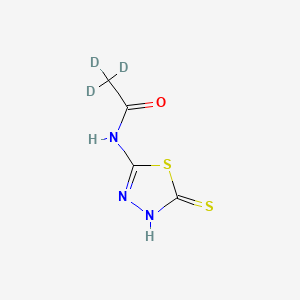

- Antimicrobial Activity of Novel Derivatives : A 2020 study designed and synthesized a new series of 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives. These compounds exhibited moderate to excellent antimicrobial activities against various bacterial and fungal strains, suggesting the potential of 6-fluorochromane derivatives in developing new antimicrobial agents (Mannam et al., 2020).

properties

IUPAC Name |

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGMAEKAEXMJNG-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729201 |

Source

|

| Record name | 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane | |

CAS RN |

905454-57-1 |

Source

|

| Record name | 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)